4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Chemical biology Assay reproducibility PAINS

Researchers often overlook the critical instability of this compound: freshly synthesized monomer is inactive; biological activity against EphA2/EphA4 emerges only after air-induced polymerization to ~40 kDa species. This property classifies it as a PAINS compound, risking false positives. To ensure reproducibility: - Document oxidative state and storage history rigorously; use freshly characterized material. - For synthetic applications, the 2,5-dimethyl pattern is essential for antitubercular hydrazide potency (MIC 3.12 µg/mL vs. M. tuberculosis) and dual enoyl ACP reductase/DHFR inhibition. - We supply batch-specific analytical data and condition-controlled shipping to support your assay validation.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 15898-26-7
Cat. No. B096854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
CAS15898-26-7
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC=C(C=C2)C(=O)O)C
InChIInChI=1S/C13H13NO2/c1-9-3-4-10(2)14(9)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2H3,(H,15,16)
InChIKeyWNZAIUIEXCYTCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic Acid Procurement Guide


4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid is a pyrrolyl benzoic acid derivative characterized by a 2,5-dimethylpyrrole moiety attached at the para-position of the benzoic acid core. This structural class has been investigated for its ability to inhibit protein-protein interactions involving EphA2 and EphA4 receptors [1], as well as serving as a key synthetic intermediate for hydrazide derivatives with antimycobacterial and antibacterial activities [2]. The carboxylic acid functional group enables facile derivatization via amide bond formation, making this compound a versatile building block in medicinal chemistry programs. However, recent investigations have demonstrated that 2,5-dimethylpyrrol-1-yl-benzoic acids spontaneously undergo air-induced polymerization to form mixtures with an average molecular mass of 40 kDa, a transformation directly linked to their biological activity [3]. This property profoundly impacts experimental reproducibility and must inform procurement decisions for both biological evaluation and synthetic applications.

Air-induced polymerization pathway drives Eph receptor assay readouts; oxidative state documentation essential
Carboxylic acid handle enables amide/ester derivatization for medicinal chemistry and antibacterial research
2,5-Dimethyl substitution pattern required for reported SAR and synthesis yields; unsubstituted analog behaves differently

Why 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic Acid Has No Direct Substitute


Substitution of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid with closely related analogs such as 4-(1H-pyrrol-1-yl)benzoic acid (the unsubstituted pyrrole variant) or 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid introduces fundamentally different chemical behavior and biological profiles. The 2,5-dimethyl substitution pattern is not a benign modification; it directly enables the spontaneous air-induced polymerization to 40 kDa species that underlies the observed Eph receptor inhibitory activity, whereas freshly synthesized monomeric material is inactive [1]. In synthetic applications, the 2,5-dimethyl substitution modulates both the electronic properties of the pyrrole ring and the steric environment around the nitrogen atom, which critically influences reaction yields and downstream derivatization outcomes relative to the unsubstituted pyrrole analog [2]. Furthermore, structure-activity relationship studies in monoclonal antibody production enhancement have identified the 2,5-dimethylpyrrole moiety specifically as the most effective partial structure among evaluated analogs [3]. Procurement of the correct substitution pattern is therefore essential for both reproducible biological experiments and predictable synthetic outcomes.

! 4-(1H-pyrrol-1-yl)benzoic acid: lacks air-induced polymerization pathway, fundamentally altering Eph receptor bioassay results
! 3-Methyl-4-(1H-pyrrol-1-yl)benzoic acid: steric and electronic shifts may reduce hydrazide derivatization yields and antimicrobial potency
! Monoclonal antibody productivity enhancement in CHO cells is specifically linked to 2,5-dimethylpyrrole moiety; substitution pattern cannot be interchanged

Differentiation Evidence for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic Acid


PAINS Liability and Polymerization-Driven Activity

Freshly synthesized 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is inactive against Eph receptors, but upon air exposure undergoes spontaneous oxidation and polymerization to form a mixture of polymeric species with an average molecular mass of 40 kDa that is responsible for the observed Eph receptor inhibitory activity [1]. This behavior categorizes the compound as a pan-assay interference compound (PAINS), distinguishing it fundamentally from stable small molecule inhibitors that do not require oxidative transformation for activity [1]. In comparison, the unsubstituted 4-(1H-pyrrol-1-yl)benzoic acid scaffold does not exhibit this same air-induced polymerization profile under equivalent conditions.

Polymerization Propensity
Class-level inference
Spontaneously polymerizes to ~40 kDa upon air exposure; freshly synthesized monomer inactive against Eph receptors
Differentiates from unsubstituted analog; requires oxidative state control for reproducible Eph assay readouts
Air-induced PAINS behavior documented; aged vs. fresh material yield opposing activity profiles
Chemical biology Assay reproducibility PAINS Eph receptor

Antitubercular Potency of 2,5-Dimethylpyrrolyl Hydrazides

Hydrazide derivatives synthesized from ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate, the ethyl ester analog of the target compound, exhibited antitubercular activity with minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 µg/mL against Mycobacterium tuberculosis [1]. These values were benchmarked against standard antitubercular drugs pyrazinamide (MIC = 3.125 µg/mL) and streptomycin (MIC = 6.25 µg/mL) in the same microplate alamar blue assay [1]. The most active 2,5-dimethylpyrrolyl derivatives achieved MIC values of 3.12 µg/mL, demonstrating potency comparable to pyrazinamide. In contrast, parallel derivatives prepared from the unsubstituted 4-(1H-pyrrol-1-yl)benzoate scaffold yielded distinct activity profiles, highlighting that the 2,5-dimethyl substitution pattern on the pyrrole ring influences antimycobacterial potency in the hydrazide derivative series [1].

Antitubercular MIC
Head-to-head
Hydrazide derivative MIC 3.12 µg/mL vs pyrazinamide 3.125 µg/mL; streptomycin 6.25 µg/mL
Reported MIC endpoint context aligns with pyrazinamide in tested set; supports antitubercular assay interpretation
Microplate alamar blue assay; M. tuberculosis; most active derivative shown
Antitubercular Mycobacterium tuberculosis Hydrazide derivatives MIC

Dual Enzyme Inhibition: Enoyl ACP Reductase and DHFR

A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides (compounds 5a–n), synthesized from the target compound as the core building block, were evaluated for in vitro inhibition of both enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes [1]. The majority of these derivatives exhibited appreciable dual inhibitory action against both enzyme targets [1]. Molecular docking studies confirmed binding interactions with the active sites of both dihydrofolate reductase and enoyl ACP reductase, supporting the observed dual inhibition profile [1]. This dual-target mechanism differentiates these derivatives from single-target antibacterial agents such as trimethoprim (DHFR-selective) or triclosan (enoyl ACP reductase-selective), potentially reducing the likelihood of resistance emergence. The 2,5-dimethylpyrrole moiety is essential for maintaining favorable docking interactions with both enzyme active sites.

Dual Enzyme Inhibition
Class-level inference
Benzohydrazide derivatives inhibit both enoyl ACP reductase and DHFR enzymes in vitro; molecular docking supports dual binding
May support dual-target antibacterial lead profiling; distinct from single-target agents trimethoprim/triclosan
Specific IC50 values not reported; enzyme inhibition assays with docking confirmation
Enoyl ACP reductase Dihydrofolate reductase Antibacterial Dual inhibition

Commercial Availability and Purity Specifications

Multiple commercial suppliers provide 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS 15898-26-7) with reported purity specifications ranging from >95% to 98% [1]. The compound is available as a research-grade chemical building block, with suppliers including Bide Pharm (98% purity) and Key Organics (>95% purity) [1]. In contrast, closely related analogs such as 4-(1H-pyrrol-1-yl)benzoic acid (CAS 1596-56-1) and 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid (CAS 952959-17-6) may have different commercial availability profiles, lead times, and pricing structures. Given the PAINS liability and air-sensitivity concerns documented for this compound class [2], procurement of material with documented purity and proper storage history is critical for experimental reproducibility.

Purity & Sourcing
Specification review
Available at >95–98% purity from multiple suppliers; CAS 15898-26-7; air-sensitive storage recommended
Procurement requires purity documentation and storage history review for experiment reproducibility
Supplier-dependent lead times; air-induced polymerization necessitates controlled handling
Chemical procurement Purity Sourcing Reproducibility

Application Scenarios for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic Acid


EphA2/EphA4 Signaling Studies with Oxidative State Control

Researchers investigating EphA2 and EphA4 receptor signaling pathways may utilize this compound as a tool to inhibit ephrin binding, but must implement rigorous controls accounting for its PAINS classification and air-induced polymerization behavior. Freshly synthesized monomeric material is inactive against Eph receptors; inhibitory activity emerges only after oxidative transformation and polymerization to species averaging 40 kDa upon air exposure [1]. Experimental protocols must therefore document the oxidative state and storage history of the compound, and include appropriate vehicle controls. This application scenario is uniquely suited to laboratories equipped to characterize polymer formation and distinguish PAINS artifacts from genuine target engagement.

Antitubercular Hydrazide Synthesis via Ester Intermediate

This compound serves as a precursor for the synthesis of antitubercular hydrazide derivatives. The workflow involves conversion of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid to its ethyl ester, followed by reaction with hydrazine hydrate to yield 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide [1]. Subsequent condensation with substituted aldehydes produces N'-(arylidene)benzohydrazides, which exhibit MIC values against Mycobacterium tuberculosis as low as 3.12 µg/mL, comparable to the first-line drug pyrazinamide (3.125 µg/mL) [1]. This synthetic pathway is validated for generating compounds with demonstrated antitubercular activity and represents a productive application of this building block.

Dual-Target Antibacterials Against Enoyl ACP Reductase and DHFR

Medicinal chemistry programs focused on developing antibacterial agents with dual enoyl ACP reductase and dihydrofolate reductase (DHFR) inhibition can employ this compound as a validated core scaffold. The 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid core, when elaborated to N'-(2-(substituted)acetyl)benzohydrazides, yields compounds that inhibit both enzyme targets, as confirmed by in vitro assays and molecular docking studies [1]. The majority of derivatives in the 5a–n series exhibited appreciable action against both DHFR and enoyl ACP reductase enzymes, suggesting this scaffold is well-suited for dual-target antibacterial lead optimization [1].

SAR Studies of 2,5-Dimethylpyrrole Productivity Enhancers

Investigators exploring chemical enhancers of monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells may employ this compound as a starting point for SAR exploration. Structure-activity relationship studies have identified the 2,5-dimethylpyrrole partial structure as the most effective moiety for increasing monoclonal antibody production among evaluated analogs, with the derivative 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide demonstrating activity in increasing cell-specific antibody production [1]. This application is specifically relevant for bioprocess optimization in biopharmaceutical manufacturing settings.

Application
Selection Property
Validation Focus
EphA2/A4 pathway studies
Oxidative state control; PAINS classification awareness
Polymerization characterization; ephrin binding assay controls
Antitubercular hydrazide synthesis
2,5-Dimethylpyrrole substitution; ester intermediate route
MIC endpoint verification; M. tuberculosis assay panel
Dual-target antibacterial profiling
Dual enoyl ACP reductase / DHFR inhibition scaffold
Enzyme inhibition assay validation; molecular docking confirmation
mAb production enhancement SAR
2,5-Dimethylpyrrole moiety reported SAR preference
Cell-specific productivity assay in CHO cells; bioprocess context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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